Guajadial E Exhibits Distinct DU145 Selectivity: A 100-Fold Potency Differential Compared to Guajadial B
Guajadial E (15) demonstrates a pronounced selectivity for the DU145 prostate cancer cell line with an IC50 of 12 ± 9 nM, whereas the most potent analog in the series, Guajadial B (12), shows an IC50 of 150 nM against A549 cells but is markedly less potent against DU145 with an IC50 of 3.06 ± 0.9 µM [1]. This 100-fold difference in DU145 potency between Guajadial E and Guajadial B underscores a unique, cell-line specific activity profile not predicted by structural similarity alone [1].
| Evidence Dimension | Cytotoxicity (IC50) against DU145 prostate cancer cell line |
|---|---|
| Target Compound Data | 12 ± 9 nM (Guajadial E, compound 15) |
| Comparator Or Baseline | 3.06 ± 0.9 µM (Guajadial B, compound 12) |
| Quantified Difference | Guajadial E is ~250-fold more potent than Guajadial B against DU145 cells (12 nM vs. 3.06 µM). |
| Conditions | DU145 human prostate cancer cell line, 48 h exposure, MTT assay |
Why This Matters
This selectivity profile informs experimental design for prostate cancer studies, guiding researchers to choose Guajadial E over other guajadials for DU145-focused investigations.
- [1] Qin XJ, Yu Q, Yan H, Khan A, Feng MY, Li PP, Hao XJ, An LK, Liu HY. Meroterpenoids with Antitumor Activities from Guava (Psidium guajava). J Agric Food Chem. 2017;65(24):4993-4999. View Source
